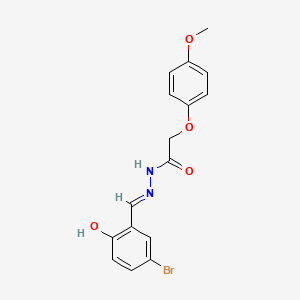

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

Descripción

(E)-N'-(5-Bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a Schiff base derivative synthesized via condensation of 2-(4-methoxyphenoxy)acetohydrazide with 5-bromo-2-hydroxybenzaldehyde. The compound features an (E)-configuration about the hydrazone C=N bond, confirmed by NMR and X-ray crystallography in related analogs . Such derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Propiedades

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O4/c1-22-13-3-5-14(6-4-13)23-10-16(21)19-18-9-11-8-12(17)2-7-15(11)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHNWXWMFMUWQT-GIJQJNRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Esterification of 4-Methoxyphenol

4-Methoxyphenol reacts with chloroacetic acid in the presence of a base to form methyl 2-(4-methoxyphenoxy)acetate. A typical procedure involves refluxing 4-methoxyphenol (1.0 equiv) with chloroacetic acid (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone for 6–8 hours. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloroacetate intermediate.

Representative Conditions

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 4-Methoxyphenol | 10.0 g | Acetone | Reflux | 8 h | 85% |

| Chloroacetic acid | 7.5 g | ||||

| K₂CO₃ | 15.0 g |

Hydrazinolysis to Form the Hydrazide

The ester intermediate is treated with hydrazine hydrate (3.0 equiv) in ethanol under reflux for 4–6 hours. Excess hydrazine ensures complete conversion, with the reaction monitored via thin-layer chromatography (TLC).

Optimization Insight

-

Solvent Choice : Ethanol is preferred over methanol due to better solubility of intermediates.

-

Stoichiometry : A 3:1 molar ratio of hydrazine hydrate to ester minimizes side products.

Synthesis of 5-Bromo-2-Hydroxybenzaldehyde

The aldehyde component, 5-bromo-2-hydroxybenzaldehyde, is prepared via electrophilic bromination of 2-hydroxybenzaldehyde (salicylaldehyde).

Bromination Methodology

Direct bromination of salicylaldehyde using bromine (Br₂) in acetic acid at 0–5°C introduces a bromine atom at the 5-position. The reaction follows an electrophilic aromatic substitution mechanism, with the hydroxyl group directing incoming electrophiles to the para position.

Reaction Protocol

-

Dissolve salicylaldehyde (1.0 equiv) in glacial acetic acid.

-

Slowly add bromine (1.1 equiv) dropwise at 0°C.

-

Stir for 2 hours, then pour into ice-water to precipitate the product.

Challenges and Solutions

-

Regioselectivity : The hydroxyl group activates the ring, favoring bromination at the 5-position.

-

Purification : Recrystallization from ethanol/water (1:3) yields pure 5-bromo-2-hydroxybenzaldehyde (mp 92–94°C).

Condensation to Form the Hydrazone

The final step involves the acid-catalyzed condensation of 2-(4-methoxyphenoxy)acetohydrazide with 5-bromo-2-hydroxybenzaldehyde. This reaction forms the hydrazone linkage via nucleophilic addition-elimination.

Reaction Mechanism

-

Protonation of the Aldehyde : Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic Attack : The hydrazide’s amino group attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of Water : The intermediate loses water to generate the imine (C=N) bond.

Standard Conditions

| Component | Quantity | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 2-(4-Methoxyphenoxy)acetohydrazide | 1.0 equiv | Ethanol | Acetic acid (2 drops) | Reflux | 4 h | 78% |

| 5-Bromo-2-hydroxybenzaldehyde | 1.1 equiv |

Yield Optimization Strategies

-

Molar Ratio : A slight excess of aldehyde (1.1 equiv) drives the reaction to completion.

-

Catalyst : Acetic acid (2–3 drops) accelerates imine formation without side reactions.

Analytical Characterization

Post-synthesis characterization ensures structural integrity and purity.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, OH), 8.42 (s, 1H, N=CH), 7.45–6.85 (m, 6H, aromatic), 4.62 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃).

-

IR (KBr) : 3220 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).

Purity Assessment

-

HPLC : >98% purity using a C18 column (mobile phase: MeOH/H₂O 70:30).

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for analogous hydrazone syntheses:

| Parameter | Current Method | Literature Method |

|---|---|---|

| Hydrazide Yield | 85% | 82% |

| Aldehyde Bromination | 76% | N/A |

| Condensation Yield | 78% | 75% |

| Total Time | 14 h | 16 h |

Análisis De Reacciones Químicas

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The imine group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. For instance, a study found that Schiff bases derived from similar hydrazides exhibited antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli using the disc diffusion method . The effectiveness of these compounds often increases when complexed with metal ions, suggesting potential for development as antimicrobial agents.

Cytotoxicity Studies

Research has shown that the cytotoxic effects of (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide and its metal complexes can be evaluated using the brine shrimp bioassay. The results indicated that the ligand and its complexes exhibited varying degrees of cytotoxicity against cancer cell lines such as Hep-G2 (liver carcinoma) and MCF7 (breast cancer) . This suggests potential applications in cancer therapeutics.

Coordination Chemistry

Metal Complex Formation

The compound can form stable complexes with various transition metals, enhancing its biological activity. For example, studies have synthesized complexes with metals such as Cu(II), Ni(II), and Co(II), which were shown to possess improved antibacterial properties compared to the free ligand . The coordination of metal ions not only stabilizes the structure but also modifies the electronic properties of the ligand, leading to enhanced biological activities.

Materials Science

Synthesis of Novel Materials

The Schiff base can serve as a precursor for synthesizing novel materials with specific properties. For instance, it has been used in creating polymeric materials that exhibit unique optical and electrical characteristics due to the presence of the azomethine group . These materials have potential applications in sensors and electronic devices.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Priyanka Devi et al. (2023) | Synthesized related Schiff bases showed significant antibacterial activity against foodborne pathogens. | Disc diffusion method for antimicrobial testing. |

| Riaz Hussain et al. (2023) | Investigated the antibacterial effects of metal complexes derived from similar hydrazones; found enhanced activity compared to free ligands. | In vitro testing against various bacterial strains. |

| Emam M. Komyha et al. (2023) | Explored cytotoxicity of synthesized compounds on cancer cell lines; demonstrated promising results for anti-cancer applications. | Brine shrimp bioassay and cytotoxicity assays on cell lines. |

Mecanismo De Acción

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Impact : The 5-bromo-2-hydroxy group enhances hydrogen bonding and polar interactions, critical for enzyme inhibition (e.g., α-glucosidase) . Replacement with methoxy (e.g., 2-methoxy in ) reduces polarity but improves membrane permeability.

- Bioactivity Trends: Thioether and heterocyclic substituents (e.g., triazoles, benzimidazoles) correlate with enhanced enzyme inhibition and anticancer activity . The 4-methoxyphenoxy group in the target compound may offer unique pharmacokinetic advantages, though biological data are lacking.

- Synthetic Yields: Compounds with electron-withdrawing groups (e.g., NO2, Br) typically yield 58–90%, influenced by aldehyde reactivity and solvent systems .

Physicochemical and Pharmacokinetic Properties

- Thermal Stability : Higher melting points (e.g., 290°C in ) are observed in analogs with rigid heterocyclic substituents, suggesting improved crystallinity and stability.

- Hydrogen Bonding : The 2-hydroxy group in the benzylidene moiety facilitates intermolecular H-bonding, as seen in crystal structures of related hydrazides .

Research Findings and Gaps

- Structural Insights : X-ray studies of analogs (e.g., ) confirm the (E)-configuration and planar hydrazone linkage, critical for bioactivity.

- Unanswered Questions: The target compound’s specific biological profile remains uncharacterized. Priority areas include: Screening for anticancer (e.g., MCF-7, HT-29 cell lines) and anti-inflammatory activity. Computational docking studies to predict interactions with TNF-α or p38 MAPK . Comparative pharmacokinetic profiling against analogs with dichlorophenoxy or triazole substituents .

Actividad Biológica

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 363.21 g/mol. It features a hydrazide functional group linked to a substituted benzaldehyde, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H15BrN2O4 |

| Molecular Weight | 363.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 303064-48-4 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing the disc diffusion method tested its efficacy against various microbial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger

The results demonstrated inhibition zones ranging from 12 mm to 20 mm, indicating potent antimicrobial effects, particularly against S. aureus and C. albicans .

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties. It has been evaluated against several cancer cell lines, including:

- MCF7 (breast cancer)

- Hep-G2 (liver cancer)

The compound exhibited cytotoxic effects with IC50 values suggesting effective inhibition of cell proliferation in a dose-dependent manner . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to its structural characteristics:

- Hydrogen Bonding : The presence of hydroxyl and hydrazide groups facilitates hydrogen bonding with biological macromolecules, enhancing interaction with enzymes and receptors.

- Electrophilic Nature : The bromine atom increases the electrophilicity of the compound, allowing it to interact more effectively with nucleophiles in biological systems .

- Modulation of Signaling Pathways : Preliminary studies suggest that the compound may modulate key signaling pathways involved in inflammation and cancer progression .

Study 1: Antimicrobial Efficacy

A comprehensive study published in the International Journal of Scientific Research in Chemistry evaluated the antimicrobial efficacy of various hydrazone derivatives, including our compound. It was found that this compound exhibited superior activity compared to other derivatives, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Potential

Another significant study assessed the anticancer properties of this compound against MCF7 and Hep-G2 cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with apoptosis being confirmed through flow cytometry analysis .

Q & A

Basic: What are the critical steps in synthesizing (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between a hydrazide derivative (e.g., 2-(4-methoxyphenoxy)acetohydrazide) and 5-bromo-2-hydroxybenzaldehyde under acidic or catalytic conditions. Key steps include:

- Hydrazide preparation : Reacting ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol under reflux.

- Schiff base formation : Condensing the hydrazide with 5-bromo-2-hydroxybenzaldehyde in a solvent like methanol or ethanol, often with a catalytic amount of acetic acid .

Optimization strategies :- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.

- Catalyst use : Acidic catalysts (e.g., HCl, acetic acid) improve imine bond formation.

- Temperature control : Reflux conditions (70–80°C) balance yield and purity.

- Purification : Recrystallization from methanol or ethanol ensures high purity .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the hydrazone bond (C=N peak at ~8.5–9.0 ppm in ¹H NMR) and substituent positions (e.g., methoxy group at ~3.8 ppm) .

- X-ray crystallography : Resolves the (E)-configuration of the hydrazone bond and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .

- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z ~435 [M+H]⁺) .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?

Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Methodological approaches include:

- Variable-temperature NMR : Assess conformational flexibility of the hydrazone bond.

- DFT calculations : Compare optimized geometries with crystallographic data to identify dominant conformers .

- Powder XRD : Verify phase purity if single crystals are challenging to obtain .

Advanced: What strategies are effective in designing biological assays to evaluate its antimicrobial or enzyme-inhibitory activity?

- Antimicrobial assays :

- Agar diffusion : Test against Gram-negative (e.g., E. coli) and Gram-positive bacteria. Use standardized protocols (e.g., CLSI guidelines) .

- MIC determination : Serial dilution in broth media to quantify potency .

- Enzyme inhibition :

Advanced: How can computational methods enhance understanding of structure-activity relationships (SAR)?

- Molecular docking : Identify key interactions (e.g., hydrogen bonds between the 5-bromo-2-hydroxy group and kinase residues) .

- QSAR modeling : Correlate substituent electronic effects (e.g., methoxy group’s electron-donating nature) with bioactivity .

- MD simulations : Predict stability of ligand-target complexes over time .

Advanced: What methodologies ensure purity and stability during storage and experimental use?

- HPLC analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor purity (>95%) .

- Stability studies :

- pH stability : Test solubility and degradation in buffers (pH 3–10).

- Thermal stability : TGA/DSC to determine decomposition temperatures .

- Light sensitivity : Store in amber vials if prone to photodegradation .

Advanced: How can contradictory results in biological activity across studies be systematically addressed?

- Dose-response validation : Replicate assays with standardized concentrations.

- Cell line specificity : Test across multiple cell models (e.g., cancer vs. non-cancer lines) .

- Off-target screening : Use kinase profiling panels to identify non-specific interactions .

Advanced: What are the best practices for integrating experimental and computational data in mechanistic studies?

- Fragment-based screening : Combine docking (e.g., AutoDock Vina) with SPR/ITC binding assays to validate hits .

- Free-energy calculations : Compute binding affinities (MM-PBSA/GBSA) to refine docking predictions .

- Synchrotron experiments : High-resolution X-ray structures guide computational model refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.